Tert-butyl 4-(2-bromothiazole-4-carbonyl)piperazine-1-carboxylate Tert-butyl 4-(2-bromothiazole-4-carbonyl)piperazine-1-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13509499
InChI: InChI=1S/C13H18BrN3O3S/c1-13(2,3)20-12(19)17-6-4-16(5-7-17)10(18)9-8-21-11(14)15-9/h8H,4-7H2,1-3H3
SMILES: CC(C)(C)OC(=O)N1CCN(CC1)C(=O)C2=CSC(=N2)Br
Molecular Formula: C13H18BrN3O3S
Molecular Weight: 376.27 g/mol

Tert-butyl 4-(2-bromothiazole-4-carbonyl)piperazine-1-carboxylate

CAS No.:

Cat. No.: VC13509499

Molecular Formula: C13H18BrN3O3S

Molecular Weight: 376.27 g/mol

* For research use only. Not for human or veterinary use.

Tert-butyl 4-(2-bromothiazole-4-carbonyl)piperazine-1-carboxylate -

Specification

Molecular Formula C13H18BrN3O3S
Molecular Weight 376.27 g/mol
IUPAC Name tert-butyl 4-(2-bromo-1,3-thiazole-4-carbonyl)piperazine-1-carboxylate
Standard InChI InChI=1S/C13H18BrN3O3S/c1-13(2,3)20-12(19)17-6-4-16(5-7-17)10(18)9-8-21-11(14)15-9/h8H,4-7H2,1-3H3
Standard InChI Key XTJLRYIKLFKCKL-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CCN(CC1)C(=O)C2=CSC(=N2)Br
Canonical SMILES CC(C)(C)OC(=O)N1CCN(CC1)C(=O)C2=CSC(=N2)Br

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name is tert-butyl 4-(2-bromo-1,3-thiazole-4-carbonyl)piperazine-1-carboxylate, reflecting its three key components:

  • Tert-butyl carbamate: A protective group enhancing solubility and stability during synthesis .

  • Piperazine ring: A six-membered heterocycle with two nitrogen atoms, enabling hydrogen bonding and structural flexibility.

  • 2-Bromothiazole: A five-membered aromatic ring containing sulfur, nitrogen, and bromine, contributing to electrophilic reactivity .

The SMILES notation CC(C)(C)OC(=O)N1CCN(CC1)C(=O)C2=CSC(=N2)Br\text{CC(C)(C)OC(=O)N1CCN(CC1)C(=O)C2=CSC(=N2)Br} and InChIKey XTJLRYIKLFKCKL-UHFFFAOYSA-N\text{XTJLRYIKLFKCKL-UHFFFAOYSA-N} provide unambiguous identifiers for its structure .

Physicochemical Characteristics

PropertyValue
Molecular Weight376.27 g/mol
Molecular FormulaC13H18BrN3O3S\text{C}_{13}\text{H}_{18}\text{BrN}_3\text{O}_3\text{S}
Boiling PointNot reported
Melting PointNot reported
SolubilityLikely soluble in polar aprotic solvents (e.g., DMF, DMSO)

The bromine atom at the 2-position of the thiazole ring enhances electrophilicity, facilitating nucleophilic substitution reactions .

Synthesis and Optimization

Synthetic Pathways

The synthesis of tert-butyl 4-(2-bromothiazole-4-carbonyl)piperazine-1-carboxylate typically involves multi-step protocols:

Step 1: Thiazole Ring Formation
2-Bromothiazole-4-carboxylic acid is synthesized via cyclization of thiourea derivatives with α-bromoketones, followed by oxidation to the carboxylic acid.

Step 2: Piperazine Coupling
The carboxylic acid is activated (e.g., using thionyl chloride or EDCI) and coupled with tert-butyl piperazine-1-carboxylate under basic conditions.

Step 3: Protective Group Manipulation
The tert-butyl group remains intact during subsequent reactions but can be deprotected using trifluoroacetic acid (TFA) to yield a free piperazine intermediate .

Reaction Optimization

A related synthesis for tert-butyl 4-(2-amino-4-bromophenyl)piperazine-1-carboxylate achieved a 97% yield using sodium dithionite and sodium carbonate in methanol-water at 70°C . While conditions for the target compound may vary, this highlights the importance of optimizing reducing agents and temperature.

Pharmacological Applications

Drug Intermediate

Piperazine-thiazole hybrids are explored for:

  • Antimicrobial Activity: Thiazole’s sulfur atom disrupts bacterial cell membranes.

  • Kinase Inhibition: The bromothiazole moiety binds ATP pockets in kinases, relevant in cancer therapy .

  • Neuropharmacology: Piperazine derivatives modulate serotonin and dopamine receptors.

Structural Analogs and Structure-Activity Relationships

Compound NameMolecular FormulaKey Modifications
tert-Butyl 4-(4-bromothiazol-2-yl)piperazine-1-carboxylateC12H18BrN3O2S\text{C}_{12}\text{H}_{18}\text{BrN}_3\text{O}_2\text{S}Bromine at thiazole 4-position
tert-Butyl 4-(2-bromoethyl)piperazine-1-carboxylateC11H21BrN2O2\text{C}_{11}\text{H}_{21}\text{BrN}_2\text{O}_2Ethyl spacer instead of thiazole

Key Observations:

  • Bromine position on thiazole affects electrophilicity and binding kinetics .

  • Replacing thiazole with phenyl groups reduces kinase affinity but improves metabolic stability.

Interaction Studies and Mechanistic Insights

Enzyme Binding

The carbonyl group forms hydrogen bonds with lysine residues in kinase domains (e.g., EGFR), while the bromine atom engages in halogen bonding with aspartate side chains .

Toxicity Profile

Limited data exist, but piperazine derivatives generally exhibit low acute toxicity (LD50_{50} > 500 mg/kg in rodents). Chronic exposure may cause renal irritation due to bromine metabolism.

Industrial and Regulatory Considerations

Scalability Challenges

  • Cost of Brominated Reagents: Bromine’s volatility necessitates closed-loop systems.

  • Waste Management: Sodium dithionite byproducts require neutralization before disposal .

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